molecular formula C22H15Cl3N2O2 B3349256 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide CAS No. 212135-62-1

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

Cat. No.: B3349256
CAS No.: 212135-62-1
M. Wt: 445.7 g/mol
InChI Key: RPTKRVXJNWPJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZT-1a is a potent, non-ATP-competitive, and selective inhibitor of the SPAK kinase. SPAK kinase is a key regulator of cation-chloride cotransporters, which are crucial for maintaining ionic homeostasis in cells. ZT-1a has shown promise in various scientific research applications, particularly in the fields of neurobiology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZT-1a is synthesized using a scaffold-hybrid strategy. The synthesis involves the following steps:

    Formation of the core structure: The core structure of ZT-1a is formed by reacting 5-chloro-2-hydroxybenzamide with 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl.

    Purification: The resulting compound is purified using standard chromatographic techniques to obtain ZT-1a with high purity.

Industrial Production Methods

While specific industrial production methods for ZT-1a are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ZT-1a undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving ZT-1a is the inhibition of SPAK kinase activity, leading to decreased phosphorylation of cation-chloride cotransporters .

Mechanism of Action

ZT-1a exerts its effects by inhibiting the activity of SPAK kinase. SPAK kinase is responsible for the phosphorylation of cation-chloride cotransporters, which regulate ionic homeostasis in cells. By inhibiting SPAK kinase, ZT-1a decreases the phosphorylation of these cotransporters, leading to reduced ionic influx and increased efflux. This mechanism is particularly important in the context of neurological disorders, where dysregulation of ionic homeostasis can lead to brain swelling and damage .

Comparison with Similar Compounds

ZT-1a is unique in its non-ATP-competitive inhibition of SPAK kinase. Similar compounds include:

    WNK463: Another SPAK kinase inhibitor, but it is ATP-competitive.

    STK39 inhibitors: These inhibitors target the same pathway but have different mechanisms of action.

ZT-1a stands out due to its selective inhibition and potential therapeutic applications in neurobiology and medicine .

Properties

IUPAC Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKRVXJNWPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.